5-(Chloromethyl)oxazole

Description

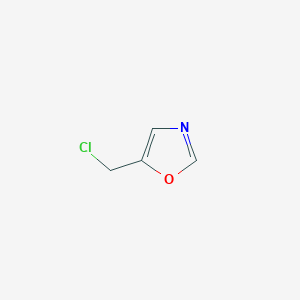

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLHZLUVPVJDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571044 | |

| Record name | 5-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172649-57-9 | |

| Record name | 5-(Chloromethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Chloromethyl)oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)oxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive chloromethyl group attached to the C5 position of the oxazole ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development efforts.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the chlorination of 5-(hydroxymethyl)oxazole. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

General Reaction Scheme

Caption: General synthesis route for this compound.

Experimental Protocol: Chlorination of 5-(Hydroxymethyl)oxazole

This protocol is based on established procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.[2]

Materials:

-

5-(Hydroxymethyl)oxazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous hexane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂ and SO₂). Perform this step in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Chemical and Physical Properties

| Property | Value | Reference/Note |

| Chemical Name | This compound | - |

| CAS Number | 172649-57-9 | [1][3][4][5][6] |

| Molecular Formula | C₄H₄ClNO | [3][4] |

| Molecular Weight | 117.53 g/mol | [3] |

| Physical State | Expected to be a liquid at room temperature | Based on derivatives like 5-(tert-butyl)-2-(chloromethyl)oxazole which is a liquid. |

| Boiling Point | Not definitively reported. Estimated to be in the range of 150-200 °C at atmospheric pressure. | Based on the boiling point of 5-(tert-butyl)-2-(chloromethyl)oxazole (204.8 °C). |

| Density | Not definitively reported. | - |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar organic compounds. |

| Storage | Store in an inert atmosphere at 2-8°C. | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₂Cl (Chloromethyl group): A singlet is expected around δ 4.6-4.8 ppm.

-

Oxazole Ring Protons:

-

H2: A singlet is expected around δ 8.0-8.2 ppm.

-

H4: A singlet is expected around δ 7.2-7.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-CH₂Cl (Chloromethyl carbon): A signal is expected around δ 40-45 ppm.

-

Oxazole Ring Carbons:

-

C2: A signal is expected around δ 150-152 ppm.

-

C4: A signal is expected around δ 125-128 ppm.

-

C5: A signal is expected around δ 140-143 ppm.

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): ~3100-3150 cm⁻¹

-

C=N stretching: ~1600-1650 cm⁻¹

-

C=C stretching: ~1500-1550 cm⁻¹

-

C-O-C stretching: ~1050-1150 cm⁻¹

-

C-Cl stretching: ~650-800 cm⁻¹

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): m/z = 117 (for ³⁵Cl) and 119 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragmentation: Loss of a chlorine atom ([M-Cl]⁺) and fragmentation of the oxazole ring.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dominated by the presence of the chloromethyl group, which acts as a good electrophilic site, and the aromatic oxazole ring.

Nucleophilic Substitution

The chloromethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of functional groups.[1]

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

Common nucleophiles include:

-

Amines (R-NH₂): To form aminomethyl-oxazole derivatives.

-

Thiols (R-SH): To form thiomethyl-oxazole derivatives.

-

Alkoxides (R-O⁻): To form alkoxymethyl-oxazole derivatives.

-

Cyanide (CN⁻): To form cyanomethyl-oxazole derivatives, which can be further elaborated.

-

Azide (N₃⁻): To form azidomethyl-oxazole derivatives, a precursor to aminomethyl compounds via reduction.

Reactions of the Oxazole Ring

The oxazole ring is an aromatic heterocycle and can undergo reactions typical of such systems, although the presence of the heteroatoms influences its reactivity.

-

Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and therefore less reactive towards electrophilic substitution than benzene. However, substitution can occur, with the C4 position being the most likely site of attack.

-

Diels-Alder Reaction: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reaction can be a powerful tool for the construction of more complex heterocyclic systems.[7]

Applications in Drug Development

The utility of this compound as a synthetic intermediate is highlighted by its application in the development of pharmaceutically active compounds. A notable example is its use in the synthesis of P2X7 receptor antagonists.[8] The P2X7 receptor is a ligand-gated ion channel involved in inflammatory processes, and its antagonists are being investigated for the treatment of various inflammatory diseases.

The synthesis of these antagonists often involves the nucleophilic displacement of the chloride from this compound by an appropriate amine-containing scaffold.

Caption: Logical workflow for the use of this compound in drug development.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[9]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]

-

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of its chloromethyl group towards nucleophilic substitution make it an attractive starting material for the construction of diverse molecular architectures. The applications of this compound in the development of P2X7 receptor antagonists underscore its importance in the search for new therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this versatile intermediate, offering insights into its synthesis, properties, and applications, thereby facilitating its effective use in the laboratory.

References

- 1. 172649-57-9 | Oxazole, 5-(chloromethyl)- | Tetrahedron [thsci.com]

- 2. 172649-57-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. 172649-57-9|this compound|BLD Pharm [bldpharm.com]

- 4. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. EP3398941A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)oxazole is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a reactive chloromethyl group with an aromatic oxazole ring, imparts a distinct profile of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its significant biological activities. The information is curated to support researchers, scientists, and drug development professionals in leveraging this compound for novel molecular design and application.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. While experimental data for the parent compound is limited in publicly available literature, the following tables summarize the known and predicted properties, supplemented with data from closely related derivatives to provide a comparative context.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₄H₄ClNO | [1] |

| Molecular Weight | 117.53 g/mol | [1] |

| Boiling Point | 177.7 ± 15.0 °C | (Predicted)[2] |

| Density | 1.261 ± 0.06 g/cm³ | (Predicted)[2] |

| pKa | 0.40 ± 0.10 | (Predicted)[2] |

| Physical Form | Not specified, likely a liquid or low-melting solid | Inferred from derivatives |

| Solubility | Soluble in dichloromethane | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Table 2: Physicochemical Properties of Selected this compound Derivatives

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |

| 5-(Chloromethyl)benzo[d]oxazole | 1201648-09-0 | C₈H₆ClNO | 167.59 | 267.2 ± 15.0 | 1.86[4] |

| 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0 | C₈H₁₂ClNO | 173.64 | 204.772 | Not Found |

| 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | 1023811-25-7 | C₁₁H₁₀ClNO | 207.65 | Not Found | Not Found |

| 2-(Chloromethyl)-5-(4-fluorophenyl)-4-methyl-1,3-oxazole | - | C₁₁H₉ClFNO | 225.65 | Not Found | Not Found |

Synthesis and Characterization

The synthesis of this compound and its derivatives is of significant interest for the generation of novel chemical entities. Below are detailed protocols for a general synthesis and the primary methods for structural characterization.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chloromethylation of a suitable oxazole precursor. The following protocol is a generalized procedure based on established methods.[3]

Materials:

-

Oxazole precursor (e.g., 2-unsubstituted oxazole)

-

Chloromethylating agent (e.g., chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether)

-

Lewis acid catalyst (e.g., ZnCl₂)

-

Anhydrous dichloromethane (DCM)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the oxazole precursor and a Lewis acid catalyst (e.g., 1.2 equivalents of ZnCl₂).

-

Dissolution: Anhydrous dichloromethane is added to dissolve the starting materials, and the mixture is cooled to 0-5°C in an ice bath.

-

Addition of Reagents: The chloromethylating agent is dissolved in anhydrous DCM and added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C. A base is then added to neutralize the acid generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. A typical reaction time is 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Experimental Protocol: Characterization

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

-

Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher spectrometer. The characteristic signals for this compound would include a singlet for the chloromethyl protons (CH₂Cl) typically downfield due to the electron-withdrawing effect of the chlorine atom, and distinct signals for the protons on the oxazole ring.

-

¹³C NMR Spectroscopy: The spectrum provides information on the carbon framework. The carbon of the chloromethyl group will appear at a characteristic chemical shift, along with the signals for the carbons of the oxazole ring.

2.2.2. Infrared (IR) Spectroscopy [6]

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two KBr plates or as a thin film.

-

Analysis: The IR spectrum is used to identify functional groups. Key absorptions for this compound would include C-H stretching of the aromatic ring, C=N and C=C stretching vibrations characteristic of the oxazole ring, and the C-Cl stretching vibration.

2.2.3. Mass Spectrometry (MS) [5]

-

Analysis: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their reactivity, particularly the electrophilic nature of the chloromethyl group, allows for covalent interactions with biological macromolecules like proteins and nucleic acids, leading to effects such as enzyme inhibition and DNA modification.[3] This reactivity underpins their potential as antibacterial, antifungal, antiviral, and anticancer agents.[3]

Anticancer Activity

Oxazole derivatives have been extensively investigated for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms of action.[7] Some of the key cellular targets include:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling, which is often constitutively active in cancer cells and promotes proliferation and survival.

-

Tubulin: Disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

DNA Topoisomerases: Inhibition of these enzymes, which are crucial for DNA replication and repair, results in DNA damage and cell death.[7]

-

Protein Kinases: Many oxazole-containing compounds act as inhibitors of various protein kinases that are dysregulated in cancer.

The following diagram illustrates a generalized workflow for the investigation of the anticancer mechanism of a this compound derivative.

References

- 1. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]

- 2. OXAZOLE, 5-(CHLOROMETHYL)- price,buy OXAZOLE, 5-(CHLOROMETHYL)- - chemicalbook [chemicalbook.com]

- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 4. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | 1023811-25-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamscience.com [benthamscience.com]

The Core Mechanism of Action of 5-(Chloromethyl)oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group attached to an oxazole ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] The inherent reactivity of the chloromethyl moiety allows for covalent interactions with biological macromolecules, underpinning its diverse pharmacological effects, which include antimicrobial, anticancer, and enzyme-inhibiting activities.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its derivatives, with a focus on its molecular interactions, effects on signaling pathways, and the methodologies used to elucidate these functions.

Core Mechanism of Action: Covalent Modification and Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through the covalent modification of nucleophilic residues in proteins and nucleic acids. The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic attack by amino acid side chains such as cysteine, histidine, and lysine.[1][4] This irreversible binding can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of cellular signaling pathways.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit a variety of enzymes, with quantitative data available for several key targets.

Table 1: Enzyme Inhibition and Cytotoxic Activity of Oxazole Derivatives

| Compound Class | Target Enzyme/Cell Line | IC50 / MIC | Reference |

| Benzimidazole-oxazole hybrids | Acetylcholinesterase (AChE) | 0.10 ± 0.050 µM to 12.60 ± 0.30 µM | [1] |

| Benzimidazole-oxazole hybrids | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 µM to 16.30 ± 0.30 µM | [1] |

| Oxazol-5-one derivative (5t) | HepG2 (Liver Cancer) Cells | 1.8 µM | [5] |

| 1,3-Oxazole derivatives | Hep-2 (Laryngeal Cancer) Cells | 60.2 µM (most promising compound) | |

| 4H-1,3-Oxazol-5-ones (2b, 2c) | E. coli ATCC 25922 | MIC: 28.1 µg/mL | |

| N-acyl phenylalanine (1d) | E. coli ATCC 25922 | MIC: 28.1 µg/mL | |

| N-acyl phenylalanine (1d) | C. albicans 128 | MIC: 14 µg/mL |

Signaling Pathways

The biological consequences of this compound and its derivatives are often mediated through the modulation of specific signaling pathways. A notable example is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of antioxidant enzymes like Peroxiredoxin 1 (PRDX1).

ROS-Dependent Apoptosis via PRDX1 Inhibition

Some oxazole derivatives have been found to target and inhibit the antioxidant enzyme PRDX1.[5] PRDX1 plays a crucial role in cellular redox homeostasis by detoxifying peroxides. Its inhibition leads to an accumulation of intracellular ROS, which can trigger oxidative stress and subsequently activate apoptotic pathways.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

1. Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

2. Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 130 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Covalent Modification of Proteins

The following is a general workflow to confirm the covalent binding of a reactive compound like this compound to a target protein.

1. Principle: Mass spectrometry is a powerful technique to detect the formation of a covalent adduct between a small molecule and a protein. An increase in the mass of the protein corresponding to the molecular weight of the small molecule indicates covalent binding.

2. Materials:

-

Purified target protein

-

This compound or its derivative

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

-

Mass spectrometer (e.g., ESI-MS)

3. Procedure:

-

Incubate the target protein with an excess of the this compound derivative in the reaction buffer at a controlled temperature (e.g., 37°C) for a defined period.

-

A control reaction containing the protein in the buffer without the compound should be run in parallel.

-

After incubation, desalt the samples to remove unreacted compound and buffer components.

-

Analyze the protein samples by mass spectrometry to determine the molecular weight of the protein in both the treated and control samples.

-

A mass shift in the treated sample equivalent to the mass of the oxazole derivative confirms covalent modification.

Conclusion

This compound and its derivatives represent a promising class of compounds with a distinct mechanism of action centered on the covalent modification of biological targets. This reactivity allows for potent and often irreversible inhibition of enzymes and modulation of cellular pathways, leading to a range of pharmacological activities. The ability to induce ROS-dependent apoptosis through the inhibition of key antioxidant enzymes like PRDX1 highlights a promising avenue for the development of novel anticancer therapeutics. Further detailed structure-activity relationship studies and proteomic-based target identification will be crucial in fully elucidating the therapeutic potential and selectivity of this versatile chemical scaffold.

References

- 1. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rbmb.net [rbmb.net]

- 3. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide on the Early Research of 5-(Chloromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)oxazole is a pivotal heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its importance stems from the unique combination of the stable oxazole ring and the reactive chloromethyl group. This technical guide delves into the early research on this compound, providing a comprehensive overview of its synthesis, chemical properties, and initial applications. Detailed experimental protocols from foundational studies are presented, along with a summary of quantitative data and visualizations of key chemical transformations to serve as a valuable resource for researchers in the field.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is present in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities. The introduction of a chloromethyl group at the 5-position of the oxazole ring creates a highly versatile intermediate. The chlorine atom acts as a good leaving group, making the methylene carbon susceptible to nucleophilic attack, thus allowing for the straightforward introduction of various functional groups. This reactivity has made this compound an important precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry where it has been utilized in the development of antibacterial, antifungal, antiviral, and anticancer agents.[1] This guide focuses on the foundational research that established the synthesis and chemical utility of this important synthetic intermediate.

Synthesis of this compound

Early methods for the synthesis of this compound primarily revolved around the construction of the oxazole ring from acyclic precursors already bearing the chloromethyl functionality or the chloromethylation of a pre-formed oxazole.

Robinson-Gabriel Synthesis and Related Cyclizations

A plausible early conceptual pathway to this compound would involve the reaction of 1,3-dichloroacetone with formamide. This reaction, a variation of the Bredereck reaction, would proceed through the initial formation of an α-amino ketone intermediate, which then cyclizes and dehydrates to form the oxazole ring.

Conceptual Experimental Workflow: Synthesis via Dichloroacetone and Formamide

Caption: Conceptual workflow for the synthesis of this compound.

Chloromethylation of Oxazole

Another key early strategy is the direct chloromethylation of an oxazole precursor. This electrophilic substitution reaction typically employs chloromethyl methyl ether or a similar reagent in the presence of a Lewis acid catalyst.

Experimental Protocol: Lewis Acid-Catalyzed Chloromethylation

A study demonstrated the efficient synthesis of 5-(chloromethyl)-1,3-oxazole using this approach.[1]

-

Reactants: Oxazole, chloromethyl methyl ether (MOMCl), Zinc Chloride (ZnCl₂)

-

Solvent: Dichloromethane (DCM)

-

Procedure: To a solution of oxazole in dichloromethane at 0-5°C, 1.2 equivalents of zinc chloride are added. Chloromethyl methyl ether is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at 20°C.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

-

Yield: 78%[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the chloromethyl group. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution reactions, which typically proceed via an S\textsubscript{N}2 mechanism.[1]

Nucleophilic Substitution Reactions

A wide range of nucleophiles can displace the chloride ion, providing a facile route to a variety of 5-substituted oxazole derivatives. Early research explored reactions with amines, alkoxides, and thiols.

General Nucleophilic Substitution Workflow

Caption: General workflow of nucleophilic substitution on this compound.

Table 1: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4,5-diphenyloxazole

While specific early data for the parent this compound is sparse, a study on the analogous 2-(chloromethyl)-4,5-diphenyloxazole provides valuable insight into the types of transformations and expected yields.

| Nucleophile/Reagent | Product | Yield (%) |

| Diethyl malonate, NaH | Diethyl (4,5-diphenyl-1,3-oxazol-2-ylmethyl)malonate | 40 |

| Sodium thiocyanate | 2-(Thiocyanatomethyl)-4,5-diphenyloxazole | High |

| Sodium thiophenoxide | 2-[(Phenylsulfanyl)methyl]-4,5-diphenyl-1,3-oxazole | High |

| Sodium methoxide | 2-(Methoxymethyl)-4,5-diphenyloxazole | - |

| Sodium phenoxide | 2-(Phenoxymethyl)-4,5-diphenyloxazole | - |

| Various amines | 2-(Aminomethyl)-4,5-diphenyloxazoles | - |

Data adapted from a study on 2-(chloromethyl)-4,5-diphenyloxazole, which serves as a model for the reactivity of the chloromethyl group on an oxazole ring.[2]

Experimental Protocol: Reaction with an Amine (General)

-

Reactants: 2-(Chloromethyl)-4,5-diphenyloxazole, primary amine (1.2 eq.), a base (e.g., NaH or excess amine).

-

Solvent: Aprotic polar solvent (e.g., DMF, DMSO).

-

Procedure: To a solution of the chloromethyl oxazole in the chosen solvent, the amine and base are added. The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.

-

Work-up: The reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Spectroscopic Data

The structural elucidation of this compound and its derivatives in early studies relied on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~7.8 ppm (s, 1H, H2), δ ~7.1 ppm (s, 1H, H4), δ ~4.7 ppm (s, 2H, CH₂Cl) |

| ¹³C NMR | δ ~151 ppm (C2), δ ~140 ppm (C5), δ ~125 ppm (C4), δ ~38 ppm (CH₂Cl) |

| Mass Spec (EI) | M⁺ peak at m/z 117/119 (due to ³⁵Cl/³⁷Cl isotopes) |

Early Applications in Medicinal Chemistry

The ability to easily functionalize this compound made it an attractive starting material in the search for new therapeutic agents. Oxazole derivatives, in general, were known to possess a broad range of pharmacological properties.[1] The reactive chloromethyl group allows for covalent modification of biological macromolecules such as proteins and nucleic acids, which was an early area of interest for potential antibacterial, antifungal, and anticancer applications.[1]

Logical Flow: From Building Block to Potential Drug Candidate

Caption: Application of this compound in drug discovery.

Conclusion

Early research on this compound successfully established its synthesis and demonstrated its utility as a versatile intermediate in organic chemistry. The high reactivity of the chloromethyl group towards nucleophilic substitution allows for the facile introduction of a wide variety of functional groups, making it a valuable building block for the synthesis of more complex molecules. This foundational work paved the way for the extensive use of this compound and its derivatives in medicinal chemistry and materials science. The experimental protocols and reactivity data from these early studies continue to be relevant for modern synthetic chemists.

References

An In-depth Technical Guide to 5-(Chloromethyl)oxazole: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Chloromethyl)oxazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on its role as a key intermediate in the development of novel therapeutics. Experimental protocols for its synthesis and subsequent reactions, along with detailed spectroscopic data for its identification, are presented. Furthermore, this guide illustrates its application in the synthesis of P2X7 receptor antagonists, highlighting its importance in drug discovery.

Identification and Chemical Properties

This compound is a five-membered heterocyclic compound containing an oxazole ring substituted with a chloromethyl group at the 5-position. Its unique structure, featuring a reactive electrophilic chloromethyl group, makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172649-57-9 | [1][2][3][4] |

| Molecular Formula | C₄H₄ClNO | [2][5] |

| Molecular Weight | 117.53 g/mol | [2] |

| Boiling Point (Predicted) | 177.7 ± 15.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 0.40 ± 0.10 | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

| SMILES | ClCC1=CN=CO1 | [2] |

| InChI Key | UJLHZLUVPVJDQI-UHFFFAOYSA-N | [2] |

Spectroscopic Identification

Accurate identification of this compound is crucial for its application in synthesis. The following are predicted and expected spectroscopic data based on its structure and data from related compounds.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the two protons of the chloromethyl group (-CH₂Cl).

-

A singlet for the proton at the C4 position of the oxazole ring.

-

A singlet for the proton at the C2 position of the oxazole ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Cl | ~4.7 | Singlet |

| C4-H | ~7.2 | Singlet |

| C2-H | ~8.0 | Singlet |

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide further confirmation of the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | ~38 |

| C5 | ~140 |

| C4 | ~125 |

| C2 | ~151 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chlorination of a suitable precursor, such as 5-(hydroxymethyl)oxazole.

Caption: Synthetic pathway for this compound.

3.1. Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 5-(hydroxymethyl)oxazole to this compound using thionyl chloride.

-

Materials:

-

5-(hydroxymethyl)oxazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Reactivity and Applications in Drug Development

The chloromethyl group at the 5-position of the oxazole ring is a highly reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis, particularly in the construction of complex molecules for drug discovery.[5]

Caption: General nucleophilic substitution reaction of this compound.

4.1. Application in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and neurological processes.[6][7][8][9] Antagonists of this receptor are promising therapeutic agents for a range of diseases. This compound serves as a key intermediate in the synthesis of certain classes of P2X7 antagonists.

The general workflow involves the coupling of the this compound core with a suitable nucleophilic partner, which is a key fragment of the final antagonist molecule.

Caption: Workflow for the use of this compound in drug discovery.

4.2. Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

-

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

-

To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

-

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the high reactivity of the chloromethyl group allow for the facile introduction of the oxazole moiety into a wide range of molecular scaffolds. The applications of this compound in the development of P2X7 receptor antagonists underscore its importance in the design of novel therapeutics for inflammatory and neurological disorders. This technical guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

- 1. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]

- 2. 172649-57-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 172649-57-9 | Oxazole, 5-(chloromethyl)- | Tetrahedron [thsci.com]

- 5. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into the Electronic Structure of 5-(Chloromethyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of 5-(Chloromethyl)oxazole. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets, thereby guiding rational drug design and development. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and provides visual representations of computational workflows and molecular orbital concepts.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring is a common scaffold in numerous biologically active molecules, and the chloromethyl substituent introduces a reactive site that can be exploited for covalent modification of biological targets. Theoretical and computational chemistry provide powerful tools to elucidate the electronic characteristics that govern the behavior of this molecule at a subatomic level.

This guide focuses on the insights gained from Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. By examining properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, we can better understand the reactivity and potential biological activity of this compound.

Electronic Properties and Reactivity Predictors

The electronic properties of this compound have been investigated using quantum chemical calculations. These studies provide quantitative data that are essential for predicting the molecule's behavior in chemical and biological systems.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Theoretical calculations on chloromethyl-substituted oxazoles indicate a HOMO-LUMO energy gap typically in the range of 5.0 to 5.5 eV, which suggests moderate chemical reactivity. The electron-withdrawing nature of the chloromethyl group significantly influences the electronic properties of the oxazole ring.

Table 1: Calculated Frontier Molecular Orbital Energies of a Substituted Oxazole Derivative *

| Parameter | Energy (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Atomic Charges and Molecular Electrostatic Potential

Natural Bond Orbital (NBO) analysis is employed to calculate the distribution of electron density on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

The chloromethyl group acts as an electron-withdrawing group, which leads to a decrease in electron density at the nitrogen atom and an increase in the electrophilic character of the carbon atoms within the oxazole ring. This is a critical factor in its reactivity profile.

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound *

| Atom | Atomic Charge (e) |

| O1 | -0.45 |

| C2 | +0.35 |

| N3 | -0.20 |

| C4 | +0.10 |

| C5 | -0.15 |

| C(CH2) | +0.05 |

| Cl | -0.10 |

Note: These are illustrative values based on the known electronic effects and are intended to demonstrate the expected charge distribution. Precise values would require a dedicated DFT and NBO calculation for this compound.

Computational Methodology

The theoretical data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such calculations.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy.

Electronic Property Calculations

With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the calculation of HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis

To determine the atomic charges and analyze the donor-acceptor interactions within the molecule, a Natural Bond Orbital (NBO) analysis is performed on the calculated wavefunction.

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of this compound's electronic structure.

Caption: Computational workflow for determining the electronic structure of this compound.

The Ascendant Trajectory of 5-(Chloromethyl)oxazole Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has long been a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. Among the various substituted oxazoles, the 5-(chloromethyl)oxazole moiety has emerged as a particularly versatile and potent pharmacophore. The reactive chloromethyl group serves as a synthetic handle for the introduction of a wide range of functionalities, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and infectious diseases.

Synthetic Strategies: Building the Oxazole Core

The construction of the this compound ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Van Leusen Oxazole Synthesis

A cornerstone in oxazole synthesis is the Van Leusen reaction, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base. This method is highly versatile and allows for the introduction of various substituents at the 5-position of the oxazole ring.

Detailed Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

-

Reaction Setup: To a stirred solution of an appropriate aldehyde (1.0 equivalent) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).

-

Base Addition: Cool the reaction mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or an ion-exchange resin (e.g., Ambersep® 900(OH)), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.[1]

Other Synthetic Approaches

Besides the Van Leusen reaction, other methods for the synthesis of oxazole derivatives include the Robinson-Gabriel synthesis, the Bredereck reaction, and various metal-catalyzed cyclization reactions. The chloromethyl group is typically introduced either before or after the formation of the oxazole ring, often through chloromethylation of a suitable precursor using reagents like chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether in a solvent like dichloromethane.[2]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxazole derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.

Table 1: Anticancer Activity of Selected Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-oxazole 9 | AChE | 0.10 ± 0.050 | [3] |

| Benzimidazole-oxazole 14 | AChE | 0.20 ± 0.050 | [3] |

| Oxazolopyrimidine 5 | Breast Cancer Panel (NCI) | Log10GI50 < -8.00 | [4] |

| 1,3,4-Oxadiazole Derivative 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 µg/mL | [5] |

| 1,3,4-Oxadiazole Derivative 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 µg/mL | [5] |

Note: This table presents a selection of data from the literature and is not exhaustive.

The anticancer effects of this compound derivatives are often attributed to their interaction with key cellular targets involved in cancer cell proliferation, survival, and metastasis.

-

Tubulin Polymerization Inhibition: Several oxazole-containing compounds act as microtubule-targeting agents. They can disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival and proliferation. Certain oxazole derivatives have been identified as potent inhibitors of STAT3, disrupting its dimerization and downstream signaling.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Oxazolone-Sulfonamide 9a | S. aureus | 4 | [1] |

| Oxazolone-Sulfonamide 9b | E. coli | 8 | [1] |

| Oxazolone-Sulfonamide 9f | P. aeruginosa | 8 | [1] |

| Azole Derivative 5c | E. coli | 1.56 | [6] |

| Azole Derivative 5c | B. subtilis | 1.23 | [6] |

| Azole Derivative 5h | T. mentagrophytes | 0.619 | [6] |

Note: This table presents a selection of data from the literature and is not exhaustive.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a battery of in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Detailed Experimental Protocol: Broth Microdilution Method

-

Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their synthetic accessibility, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of novel anticancer and antimicrobial agents. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of their therapeutic potential in a broader range of diseases. The continued investigation of these fascinating molecules holds great promise for the future of medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-(Chloromethyl)oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(chloromethyl)oxazole. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally similar oxazole derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in the characterization of this and related compounds.

Introduction

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The presence of a reactive chloromethyl group makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of synthesized this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from known spectroscopic properties of oxazole and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.9 - 8.1 | Singlet | H-2 (oxazole ring) |

| ~7.2 - 7.4 | Singlet | H-4 (oxazole ring) |

| ~4.7 - 4.9 | Singlet | -CH₂Cl |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-2 (oxazole ring) |

| ~145 - 150 | C-5 (oxazole ring) |

| ~125 - 130 | C-4 (oxazole ring) |

| ~35 - 40 | -CH₂Cl |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3120 - 3150 | Medium | C-H stretching (oxazole ring) |

| ~1600 - 1620 | Medium | C=N stretching (oxazole ring) |

| ~1500 - 1520 | Medium | C=C stretching (oxazole ring) |

| ~1100 - 1150 | Strong | C-O-C stretching (oxazole ring) |

| ~700 - 800 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| 117/119 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 82 | [M - Cl]⁺ |

| 78 | [M - CH₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids or low-melting solids): Place a drop of the sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for solids): Dissolve the sample in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (a direct insertion probe for solids or a GC inlet for volatile samples).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

-

Acquire the spectrum in positive ion mode.

-

Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of an organic compound such as this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

The Chloromethyl Group in Oxazoles: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chloromethyl group onto the oxazole ring provides a highly reactive handle for further molecular elaboration, making chloromethylated oxazoles valuable intermediates in the synthesis of complex molecular architectures and in the development of novel therapeutic agents. This in-depth technical guide explores the core reactivity of the chloromethyl group in oxazoles, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in harnessing the synthetic potential of these versatile building blocks.

Core Reactivity Principles: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group on an oxazole ring is nucleophilic substitution. The electron-withdrawing nature of the oxazole ring, coupled with the inherent polarity of the carbon-chlorine bond, renders the methylene carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is often compared to that of benzylic halides, which are known for their enhanced reactivity in substitution reactions due to the stabilization of the transition state by the adjacent aromatic ring.

The substitution reactions of chloromethyl oxazoles typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. However, under certain conditions, particularly with substrates that can form a stabilized carbocation, an SN1-like mechanism may be operative.

Quantitative Analysis of Nucleophilic Substitution Reactions

The versatility of the chloromethyl group is demonstrated by its reaction with a diverse array of nucleophiles, including amines, thiols, alkoxides, and carbanions. The following tables summarize the reported yields for the nucleophilic substitution of various chloromethylated oxazoles, providing a quantitative basis for comparison and reaction planning.

Table 1: Nucleophilic Substitution of 2-(Chloromethyl)-4,5-diphenyloxazole

| Nucleophile | Reagent | Solvent | Conditions | Yield (%) |

| Primary Amine | Ethanolamine | Ethanol | Reflux, 6h | 82 |

| Primary Amine | Cyclohexylamine | THF / Triethylamine | 60°C, 2h | 88 |

| Primary Amine | Aniline | Neat | 85°C, 12h | 75 |

| Secondary Amine | Diethylamine | Benzene | Reflux, 3h | 80 |

| Secondary Amine | Morpholine | Benzene | Reflux, 8h | 85 |

| Secondary Amine | N-Methylpiperazine | THF / Triethylamine | Reflux, 2h | 96 |

| N-Heterocycle | Imidazole | DMF / NaH | 5°C, 2h | 80 |

| Oxygen Nucleophile | Sodium Methoxide | Methanol | 5°C to rt, 16h | 72 |

| Oxygen Nucleophile | Sodium Ethoxide | Ethanol | 5°C to rt, 16h | 93 |

| Oxygen Nucleophile | 4-Bromophenol | DMF / K₂CO₃ | 100°C | 90 |

| Sulfur Nucleophile | Potassium Thiocyanate | Acetone | Reflux, 3h | 93 |

| Sulfur Nucleophile | Thiophenol | DMF / NaH | 5°C to rt | 90 |

| Carbon Nucleophile | Sodium Cyanide | DMF | 10°C to rt, 16h | 41 |

| Carbon Nucleophile | Diethyl Malonate | THF / NaH | 5°C to rt, 16h | 40 |

| Phosphorus Nucleophile | Triphenylphosphine | Toluene | Reflux, 16h | 30 |

Table 2: Comparative Reactivity of 2-(Halomethyl)-4,5-diphenyloxazoles

| Halide | Nucleophile | Reaction Time | Temperature | Yield (%) |

| Chloro | Diethyl Malonate | 16h | rt | 40 |

| Bromo | Diethyl Malonate | 16h | rt | 90 |

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. The following sections provide step-by-step methodologies for key transformations of chloromethyl oxazoles.

Synthesis of 2-(Aminomethyl)-4,5-diphenyloxazole

This protocol describes the nucleophilic substitution of 2-(chloromethyl)-4,5-diphenyloxazole with a primary amine.

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole

-

Ethanolamine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in ethanol.

-

Add ethanolamine (1.2 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of a Phosphonium Salt for Wittig Reaction

The chloromethyl group can be converted into a phosphonium salt, a key precursor for the Wittig reaction to form alkenes.

Materials:

-

2-(Chloromethyl)-4,5-diphenyloxazole

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) in toluene in a round-bottom flask.[1]

-

Add triphenylphosphine (1.1 eq) to the solution.[1]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[1] A precipitate will form.

-

Cool the mixture to room temperature and collect the precipitate by filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the resulting (4,5-diphenyloxazol-2-ylmethyl)triphenylphosphonium chloride salt under vacuum.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction pathways and experimental workflows can provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz DOT language.

Nucleophilic Substitution of a Chloromethyl Oxazole

This diagram illustrates the general mechanism of a nucleophilic substitution reaction on a chloromethylated oxazole.

Caption: General Sɴ2 reaction pathway for a chloromethyl oxazole.

Experimental Workflow: Synthesis and Purification

This diagram outlines a typical experimental workflow for the synthesis and purification of a substituted oxazole derivative.

Caption: A generalized experimental workflow for synthesis.

Multi-Step Synthesis in Drug Discovery

The reactivity of the chloromethyl group is often exploited in multi-step synthetic sequences towards biologically active molecules. This diagram illustrates a conceptual workflow in a drug discovery context.

References

Methodological & Application

Synthesis Protocol for 5-(Chloromethyl)oxazole: An Essential Intermediate for Pharmaceutical and Agrochemical Research

For Immediate Release

[City, State] – [Date] – In response to the growing demand for versatile building blocks in drug discovery and development, this application note details a comprehensive synthesis protocol for 5-(Chloromethyl)oxazole. This key intermediate is of significant interest to researchers and scientists in the pharmaceutical and agrochemical industries due to its utility in the synthesis of a wide range of biologically active molecules. The following provides a detailed experimental protocol and the underlying chemical principles for its preparation.

Introduction

This compound is a valuable heterocyclic compound featuring a reactive chloromethyl group attached to the C5 position of the oxazole ring. This functional handle allows for facile nucleophilic substitution, making it an ideal starting point for the elaboration of more complex molecular architectures. Its application spans the development of novel therapeutic agents and the creation of advanced agrochemicals. This document outlines a reliable and reproducible method for its synthesis, primarily focusing on the chlorination of a suitable precursor.

Synthesis Pathway